molecular formula C10H14ClN3O B12217480 N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12217480
M. Wt: 227.69 g/mol
InChI Key: NESYGWVDPAPPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1,4-dimethyl-3-pyrazolecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl aldehyde or carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and two methyl groups on the pyrazole ring differentiates it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9;/h3-5,7H,6H2,1-2H3,(H,11,12);1H

InChI Key

NESYGWVDPAPPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.